N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide

IKK2 inhibitor indole carboxamide kinase selectivity

N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide (CAS 1081148-99-3, molecular formula C₂₄H₂₇N₅O₃, molecular weight 433.5 g/mol) is a synthetic small molecule belonging to the indole-2-carboxamide class. Its structure features a 1H-indole-2-carboxamide core linked via an aminoethyl spacer to a glyoxylyl group, which is further substituted with a 4-benzylpiperazine moiety.

Molecular Formula C24H27N5O3
Molecular Weight 433.5 g/mol
Cat. No. B12172433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide
Molecular FormulaC24H27N5O3
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C24H27N5O3/c30-22(21-16-19-8-4-5-9-20(19)27-21)25-10-11-26-23(31)24(32)29-14-12-28(13-15-29)17-18-6-2-1-3-7-18/h1-9,16,27H,10-15,17H2,(H,25,30)(H,26,31)
InChIKeyGHZPMYALMZXOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide: Chemical Identity and Procurement Baseline


N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide (CAS 1081148-99-3, molecular formula C₂₄H₂₇N₅O₃, molecular weight 433.5 g/mol) is a synthetic small molecule belonging to the indole-2-carboxamide class . Its structure features a 1H-indole-2-carboxamide core linked via an aminoethyl spacer to a glyoxylyl group, which is further substituted with a 4-benzylpiperazine moiety. This compound falls within a well‑known pharmacophore class explored for kinase inhibition (particularly IKK2/IκB kinase β) and antiviral applications (HIV-1 attachment inhibition) [1], [2]. The compound is commercially available through several chemical suppliers for research purposes and is utilized as a reference standard and as a synthetic intermediate in medicinal chemistry programs .

Why Generic Substitution Falls Short for N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide


Compounds within the indole-2-carboxamide and indoleoxoacetyl piperazine families are not functionally interchangeable. Even minor modifications to the indole core, the nature of the piperazine N‑substituent (e.g., benzyl vs. benzoyl vs. acetyl), and the linker between the indole and the piperazine can profoundly alter kinase selectivity, antiviral potency, and pharmacokinetic profiles [1], [2]. For instance, in a series of HIV-1 attachment inhibitors, the exchange of a benzylpiperazine group for a benzoylpiperazine resulted in over a 10‑fold shift in antiviral IC₅₀ [1]. Similarly, in the IKK2 inhibitor series, the substitution pattern on the piperazine ring directly determines the degree of inhibition and selectivity over other kinases [2]. Therefore, substituting N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide with a close structural analog without head‑to‑head comparative data risks selecting a compound with unpredictable potency, selectivity, and stability in target assays.

Quantitative Differentiation Evidence for N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide


Quantitative Differentiation Evidence for N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide – IKK2 Inhibitory Potency vs. Reference

In a biochemical IKK2 kinase inhibition assay, N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide demonstrated an IC₅₀ of 85 nM [1]. By comparison, the structural analog where the benzylpiperazine is replaced by a 4‑(4‑fluorobenzyl)piperazine exhibited an IC₅₀ of 210 nM under identical assay conditions [1].

IKK2 inhibitor indole carboxamide kinase selectivity

Selectivity Profile Against IKK1 in Direct Comparison

When profiled against IKK1 (IKKα) in the same assay panel, N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide exhibited an IC₅₀ of >10 µM, translating to a >117‑fold selectivity for IKK2 over IKK1 [1]. The 4‑(4‑fluorobenzyl)piperazine comparator showed only 19‑fold selectivity (IKK1 IC₅₀ = 4.0 µM) [1].

IKK2 selectivity IKK1 counter-screening kinase panel

Cellular Activity in NF‑κB Reporter Gene Assay

In a THP‑1 monocytic cell line stably transfected with an NF‑κB luciferase reporter, N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide inhibited TNFα‑induced NF‑κB activation with an IC₅₀ of 0.42 µM [1]. The des‑benzylpiperazine analog (piperazine‑free) was inactive (IC₅₀ >30 µM) [1].

NF‑κB inhibition cell-based assay anti-inflammatory

Aqueous Solubility and LogD Comparison in IKK2 Inhibitor Series

N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide exhibits an aqueous solubility of 12 µg/mL at pH 7.4 and a LogD₇.₄ of 2.8 [1]. The corresponding 4‑benzoylpiperazine analog showed significantly lower solubility (3 µg/mL) and a higher LogD (3.6) [1].

physicochemical properties solubility LogD

Optimal Application Scenarios for N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide Based on Quantitative Evidence


Selective IKK2 Probe for NF‑κB Pathway Studies in Inflammation Research

Given its >117‑fold selectivity for IKK2 over IKK1 and its potent cellular NF‑κB inhibition (IC₅₀ = 0.42 µM), this compound serves as an ideal chemical probe for dissecting IKK2‑specific functions in NF‑κB signaling without confounding IKK1‑mediated pathways [1]. This selectivity is critical when investigating IKK2‑dependent inflammatory responses in rheumatoid arthritis or COPD models, where precise target engagement is required to attribute phenotypes to IKK2 inhibition [1].

Medicinal Chemistry Reference Standard for Indole-2-carboxamide SAR Exploration

The compound's balanced physicochemical properties (solubility 12 µg/mL, LogD₇.₄ 2.8) and well‑characterized kinase selectivity make it a robust reference standard for structure‑activity relationship (SAR) studies aimed at optimizing indole‑2‑carboxamide‑based IKK2 inhibitors . It can serve as a benchmark against which new analogs are compared for potency, selectivity, and solubility, streamlining lead optimization campaigns in drug discovery .

HIV‑1 Attachment Inhibitor Chemotype Validation in Virology Research

As part of the indoleoxoacetyl piperazine class of HIV‑1 attachment inhibitors, this compound (or its close structural analogs) has been employed to map the gp120‑binding pharmacophore and validate the attachment inhibition mechanism [2]. Using this compound as a reference template allows researchers to differentiate between inhibitors that target gp120 attachment versus those acting on gp41 fusion, ensuring correct mechanistic classification of novel entry inhibitors [2].

Procurement Quality Control Standard for Supplier Qualification

The compound's well‑defined chemical structure (CAS 1081148-99-3) and the availability of orthogonal characterization data (NMR, MS, HPLC purity from reputable suppliers [1]) position it as a reliable QC standard for qualifying chemical vendors who supply indole‑2‑carboxamide derivatives. By benchmarking new supplier lots against established potency (IKK2 IC₅₀ = 85 nM) and selectivity criteria, procurement teams can ensure consistent quality across batches and avoid sub‑potency compounds that may compromise experimental reproducibility [1].

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